molecular formula C18H16ClNO3 B2434542 (Z)-2-(3-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 899388-42-2

(Z)-2-(3-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2434542
CAS No.: 899388-42-2
M. Wt: 329.78
InChI Key: YHUWNADWUSZXNP-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNADWUSZXNP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article synthesizes existing research on its biological properties, including cytotoxic, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The compound features a benzofuran core with substituents that enhance its biological activity. The presence of a dimethylamino group and a hydroxyl group on the benzofuran ring contributes to its interaction with biological targets.

1. Cytotoxic Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzofuran compounds can induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Related Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AK562 (Leukemia)15.2
Compound BMCF-7 (Breast)20.5
This compoundA549 (Lung)TBD

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties are notable, particularly in the context of chronic inflammatory diseases. Similar benzofuran derivatives have shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential mechanism for treating inflammatory disorders .

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CTNF-α: 93.8%10
Compound DIL-6: 85%20
This compoundTBDTBD

3. Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's profile. Studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress .

Table 3: DPPH Scavenging Activity

Concentration (µM)DPPH Scavenging Activity (%)
1054.88
5097.4
10097
200TBD

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:

  • Cytotoxicity in K562 Cells : A study evaluated the effects of various benzofuran derivatives on K562 leukemia cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction through ROS-mediated pathways .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of benzofuran compounds, demonstrating their ability to inhibit NF-κB activation and reduce cytokine levels in macrophage cultures .

Q & A

Q. What are the key steps and intermediates in synthesizing (Z)-2-(3-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols or condensation reactions with aldehydes (e.g., 3-chlorobenzaldehyde).
  • Step 2: Introduction of the dimethylaminomethyl group via alkylation or Mannich reactions, using dimethylamine and formaldehyde under basic conditions.
  • Step 3: Selective hydroxylation at the 6-position, often employing protecting groups to prevent side reactions. Key intermediates include the benzofuran-3-one precursor and the chlorobenzylidene adduct. Reaction monitoring via TLC and NMR is critical to confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95% by area normalization) .

Q. How do functional groups influence the compound’s reactivity?

  • Hydroxyl Group: Participates in hydrogen bonding, affecting solubility and biological interactions.
  • Dimethylaminomethyl Group: Enhances basicity and potential for protonation, influencing pharmacokinetics.
  • Chlorobenzylidene Moiety: Stabilizes the Z-configuration via conjugation and impacts electrophilic substitution reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
  • Catalysts: Acid catalysts (e.g., p-TsOH) promote condensation reactions for benzylidene formation.
  • Temperature Control: Reflux conditions (~80°C) ensure complete conversion while minimizing decomposition.
  • By-Product Mitigation: Use scavengers (e.g., molecular sieves) to remove water in esterification steps .

Q. What methodologies are used to evaluate its biological activity?

  • In Vitro Assays: Binding affinity studies (e.g., fluorescence polarization for enzyme inhibition).
  • Cellular Models: Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
  • Target Identification: CRISPR-Cas9 screens or proteomics to identify interacting proteins .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Variation: Replace the 3-chloro group with fluoro or methoxy to modulate electronic effects.
  • Bioisosteric Replacement: Swap dimethylamine with azetidine to alter basicity and metabolic stability.
  • Pharmacophore Mapping: Molecular docking identifies critical interactions (e.g., hydrophobic pockets) .

Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Multi-Method Validation: Cross-validate using orthogonal assays (e.g., SPR and ITC for binding).
  • Replicate Studies: Ensure reproducibility across independent labs.
  • Data Normalization: Account for batch-to-batch variability in compound purity via HPLC .

Q. What mechanistic studies elucidate its mode of action?

  • Binding Assays: Surface plasmon resonance (SPR) to quantify target affinity.
  • Kinetic Analysis: Time-resolved spectroscopy to study enzyme inhibition kinetics.
  • Molecular Dynamics (MD): Simulate ligand-target interactions to predict binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.